3-(3-bromophenyl)-5-(((1-(p-tolyl)-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole
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Description
3-(3-bromophenyl)-5-(((1-(p-tolyl)-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C19H15BrN4OS and its molecular weight is 427.32. The purity is usually 95%.
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Biological Activity
The compound 3-(3-bromophenyl)-5-(((1-(p-tolyl)-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole represents a novel derivative of oxadiazole, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential anticancer properties, mechanisms of action, and comparative studies with similar compounds.
Structural Overview
The molecular structure of the compound features:
- A bromophenyl group,
- An imidazole moiety,
- A thioether linkage.
This unique combination is believed to enhance its interaction with various biological targets, particularly in cancer therapy.
Anticancer Properties
Research indicates that oxadiazole derivatives exhibit significant anticancer activity. The specific compound under discussion has shown promise in targeting pathways associated with cancer cell proliferation.
Key Findings:
- In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values comparable to established chemotherapeutic agents like doxorubicin .
- Molecular docking studies suggest strong binding affinities to the epidermal growth factor receptor (EGFR), a critical target in cancer therapeutics .
Compound | IC50 (µM) | Target Cell Line |
---|---|---|
This compound | 15.63 | MCF-7 |
Doxorubicin | 10.38 | MCF-7 |
Tamoxifen | 10.38 | MCF-7 |
The mechanism through which this compound exerts its anticancer effects appears to involve:
- Induction of apoptosis in cancer cells, as evidenced by increased levels of p53 and caspase-3 cleavage .
- Inhibition of key signaling pathways involved in cell survival and proliferation.
Comparative Analysis
The biological activity of This compound can be compared with other oxadiazole derivatives:
Compound Name | Structure Features | Notable Activity |
---|---|---|
5-(4-Bromophenyl)-1H-imidazole | Bromophenyl group | Antimicrobial |
4-(Trifluoromethyl)phenyl oxadiazole | Trifluoromethyl substitution | Potent anticancer |
2-Amino-5-(phenyl)oxadiazole | Amino group for reactivity | Anti-inflammatory |
Case Studies
Several studies have highlighted the efficacy of oxadiazole derivatives similar to the compound :
- Study on Anticancer Activity : A series of oxadiazole-benzimidazole derivatives were evaluated for their cytotoxicity against MCF-7 cells, revealing that modifications to the oxadiazole core significantly influenced their biological activity .
- In Vivo Studies : Future studies are necessary to evaluate the in vivo efficacy and safety profile of this compound. Preliminary data suggest that structural modifications could enhance its pharmacological profile .
Properties
IUPAC Name |
3-(3-bromophenyl)-5-[[1-(4-methylphenyl)imidazol-2-yl]sulfanylmethyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN4OS/c1-13-5-7-16(8-6-13)24-10-9-21-19(24)26-12-17-22-18(23-25-17)14-3-2-4-15(20)11-14/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHUOQVLVKFXHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C2SCC3=NC(=NO3)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.